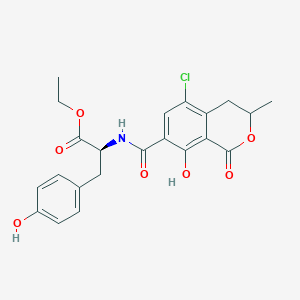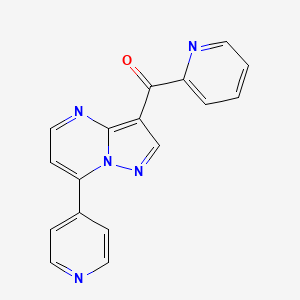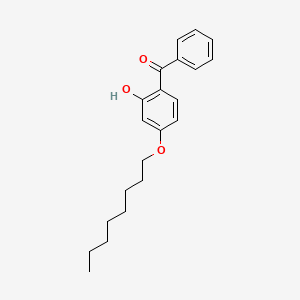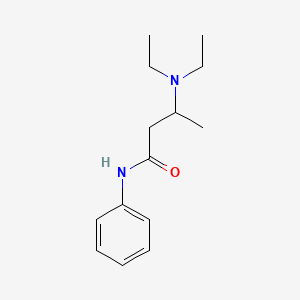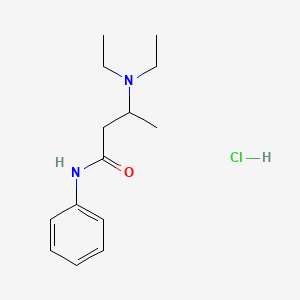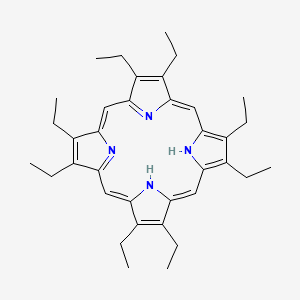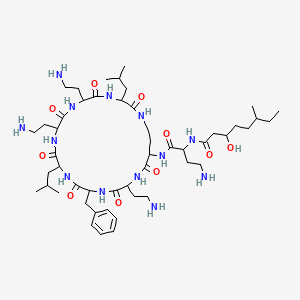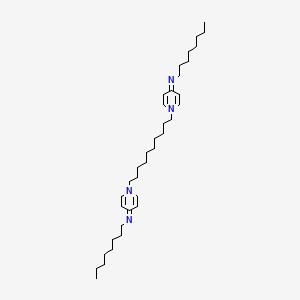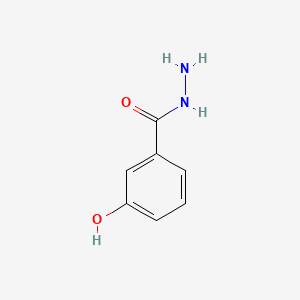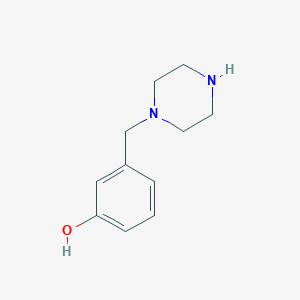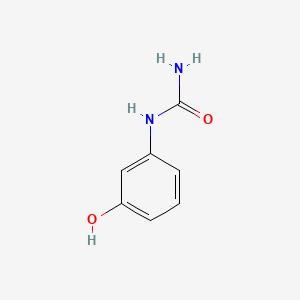
Ondelopran
Overview
Description
2-NP-AOZ, also known as 3-[(2-nitrophenyl)methyleneamino]-2-oxazolidinone, is a chemical compound with the molecular formula C10H9N3O4. It is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone. This compound is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone after acid hydrolysis and derivatization with o-nitrobenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-NP-AOZ involves the derivatization of 3-amino-2-oxazolidinone with o-nitrobenzaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 2-NP-AOZ are not extensively documented. the process generally involves the same principles as laboratory synthesis, scaled up to meet industrial demands. This includes the use of appropriate reaction vessels, temperature control, and purification techniques to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-NP-AOZ can undergo various chemical reactions, including:
Oxidation: The nitro group in 2-NP-AOZ can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The oxazolidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxazolidinones .
Scientific Research Applications
2-NP-AOZ has several scientific research applications, including:
Mechanism of Action
2-NP-AOZ exerts its effects primarily through its role as a metabolite of furazolidone. The compound is formed after the metabolism of furazolidone in animal tissues. The molecular targets and pathways involved include the interaction with bacterial enzymes and proteins, leading to the inhibition of bacterial growth and activity .
Comparison with Similar Compounds
3-amino-2-oxazolidinone (AOZ): The parent compound from which 2-NP-AOZ is derived.
2-NP-AMOZ: Another nitrophenyl derivative used for similar purposes.
2-NP-AHD: A related compound used in the detection of nitrofuran metabolites.
Uniqueness: 2-NP-AOZ is unique due to its specific derivatization with o-nitrobenzaldehyde, which makes it a valuable marker for the detection of furazolidone residues. Its chemical structure allows for precise and accurate detection in various analytical methods, making it a preferred choice in residue analysis .
Properties
CAS No. |
676501-25-0 |
|---|---|
Molecular Formula |
C20H24FN3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |
InChI Key |
QWNDOCKIKKQJNN-UHFFFAOYSA-N |
SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
Canonical SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
Appearance |
Solid powder |
Key on ui other cas no. |
676501-25-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2196044; LY 2196044; LY-2196044; Odelepran |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
